![molecular formula C39H56O2 B14356843 2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] CAS No. 93124-88-0](/img/structure/B14356843.png)
2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] is a chemical compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and effectiveness as an antioxidant. The compound is characterized by its phenolic structure, which contributes to its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] typically involves the reaction of phenolic compounds with formaldehyde under controlled conditions. The reaction is catalyzed by acidic or basic catalysts, depending on the desired reaction pathway. The process involves the formation of a methylene bridge between two phenolic rings, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenolic hydrogen atoms can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various alkylated or acylated derivatives .
Scientific Research Applications
2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Mechanism of Action
The antioxidant properties of 2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with free radicals, converting them into more stable and less reactive species, thereby protecting materials and biological systems from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another antioxidant with similar properties but different substituents on the phenolic rings.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Similar structure but with tert-butyl groups instead of methylbutan-2-yl groups.
Uniqueness
2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] is unique due to its specific substituents, which enhance its antioxidant properties and make it more effective in certain applications compared to other similar compounds .
Properties
CAS No. |
93124-88-0 |
|---|---|
Molecular Formula |
C39H56O2 |
Molecular Weight |
556.9 g/mol |
IUPAC Name |
2-[[2-hydroxy-3,5-bis(2-methylbutan-2-yl)phenyl]-phenylmethyl]-4,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C39H56O2/c1-13-36(5,6)27-22-29(34(40)31(24-27)38(9,10)15-3)33(26-20-18-17-19-21-26)30-23-28(37(7,8)14-2)25-32(35(30)41)39(11,12)16-4/h17-25,33,40-41H,13-16H2,1-12H3 |
InChI Key |
VWGYWPQISRMKGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)CC)O)C(C2=CC=CC=C2)C3=C(C(=CC(=C3)C(C)(C)CC)C(C)(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)
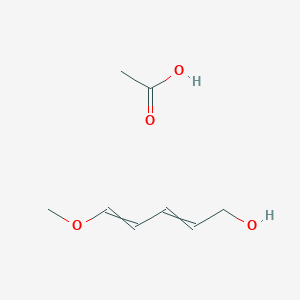

![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
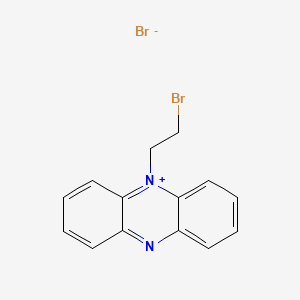
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
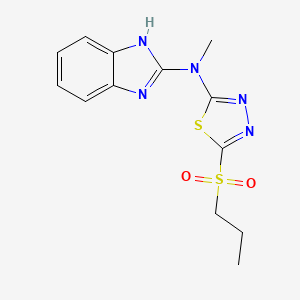

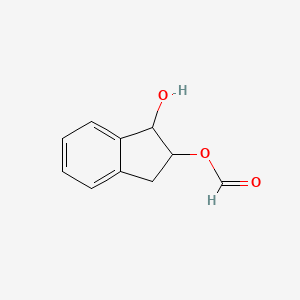
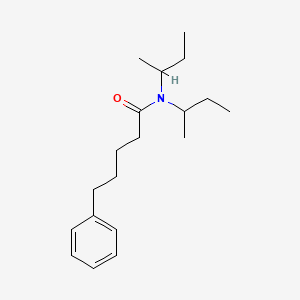
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)

